[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-morpholin-4-yl-methanone
Overview
Description
[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-morpholin-4-yl-methanone is a complex organic compound that features a boronic ester group and a morpholino group
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of phenylboronic ester , which is widely used in biology, organic synthesis, catalysis, and crystal engineering . Phenylboronic acid compounds are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
Phenylboronic acid compounds, to which this compound is related, are known to be involved in various transformation processes . They are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
Biochemical Pathways
Phenylboronic acid compounds are known to be involved in various biochemical pathways, including those related to the regulation of insulin rhythm and the prevention of cell aggregation caused by adhesion of antibodies to red blood cells after blood transfusion .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Phenylboronic acid compounds are known to have various effects, including the induction of apoptosis and necrosis of certain cancer cells .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. It is known that boronic ester bonds, which this compound contains, are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-morpholin-4-yl-methanone typically involves the formation of the boronic ester group followed by the introduction of the morpholino group. One common method involves the reaction of 2-methyl-4-bromophenylboronic acid with pinacol in the presence of a palladium catalyst to form the boronic ester. This intermediate is then reacted with morpholine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-morpholin-4-yl-methanone can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and appropriate aryl halides for Suzuki-Miyaura coupling.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential biological activities. The morpholino group is known for its bioactive properties, and the compound could be investigated for its potential as a drug candidate .
Industry
In the chemical industry, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique structural features make it a versatile intermediate for various industrial applications .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester group but with an aniline moiety instead of morpholino.
Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate: Similar boronic ester group but with a different ester moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar boronic ester group but with an aldehyde moiety.
Uniqueness
The uniqueness of [2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-morpholin-4-yl-methanone lies in its combination of the boronic ester and morpholino groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for both synthetic and medicinal chemistry applications .
Properties
IUPAC Name |
[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO4/c1-13-12-14(19-23-17(2,3)18(4,5)24-19)6-7-15(13)16(21)20-8-10-22-11-9-20/h6-7,12H,8-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVZNGUDYMTRTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCOCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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